3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry . These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Information about the reactivity of the compound can be obtained from experimental studies or from its chemical structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be measured experimentally or predicted from the compound’s structure .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Thiadiazepino-fused Purines : The research details the synthesis of new thiadiazepino-fused purine ring systems, demonstrating a methodology for creating compounds with potential biological activity. Such synthetic routes contribute to the development of novel chemical entities for further pharmacological evaluation (Hesek & Rybár, 1994).
Biological Activities and Therapeutic Potentials
- Anti-inflammatory Activities : A series of substituted analogues based on the novel pyrimido[2,1-f]purine dione ring system were synthesized and shown to exhibit significant anti-inflammatory activity in an animal model. This study indicates the potential of these compounds in developing new anti-inflammatory agents (Kaminski et al., 1989).
- Adenosine Receptor Affinity : Another study investigated a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their affinities at adenosine receptors, highlighting the role of these compounds in modulating receptor activity, which is crucial for various physiological processes and could lead to therapeutic applications in conditions like neurodegenerative diseases (Szymańska et al., 2016).
- Serotonin Receptor Affinity and Pharmacological Evaluation : Research on 8-aminoalkyl derivatives of purine-2,6-dione explored their affinity for serotonin receptors and their potential psychotropic activity, indicating these compounds' relevance in studying psychiatric disorders and their treatments (Chłoń-Rzepa et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-butyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-11-23-18(26)16-17(22(3)20(23)27)21-19-24(12-14(2)13-25(16)19)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYRMJAAUQSRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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